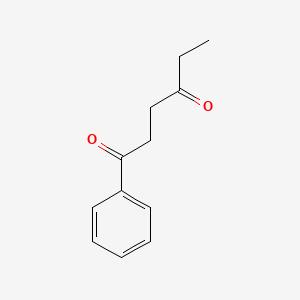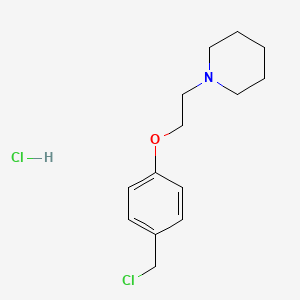
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring, an ethoxy group, and a benzyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride typically involves the reaction of 4-hydroxybenzyl chloride with 2-(piperidin-1-yl)ethanol under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of piperidones.
Reduction: Formation of piperidines.
Hydrolysis: Formation of the corresponding alcohol.
Scientific Research Applications
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzyl chloride moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Piperidinylethoxy)benzylamine
- 4-(2-Piperidinylethoxy)benzyl alcohol
- 4-(2-Piperidinylethoxy)benzyl acetate
Uniqueness
1-(2-(4-(Chloromethyl)phenoxy)ethyl)piperidine hydrochloride is unique due to the presence of the benzyl chloride moiety, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of various derivatives with potential biological activity.
Properties
Molecular Formula |
C14H21Cl2NO |
|---|---|
Molecular Weight |
290.2 g/mol |
IUPAC Name |
1-[2-[4-(chloromethyl)phenoxy]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClNO.ClH/c15-12-13-4-6-14(7-5-13)17-11-10-16-8-2-1-3-9-16;/h4-7H,1-3,8-12H2;1H |
InChI Key |
JGLGVYACPZLMND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)CCl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
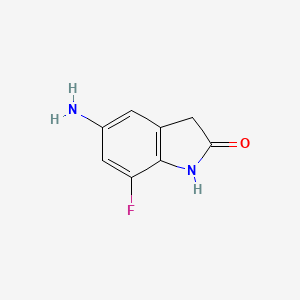
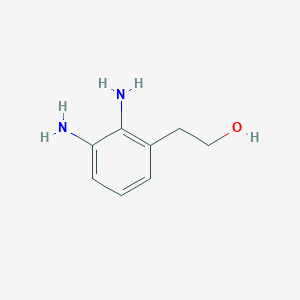
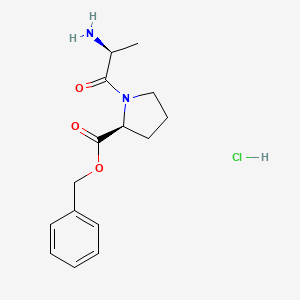
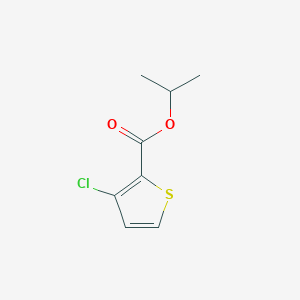
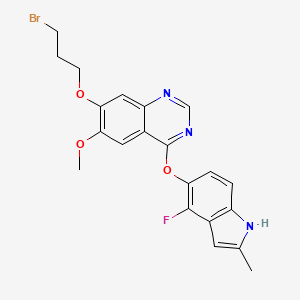
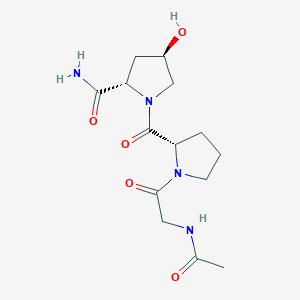
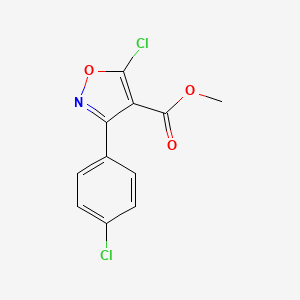
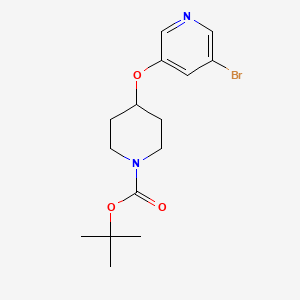
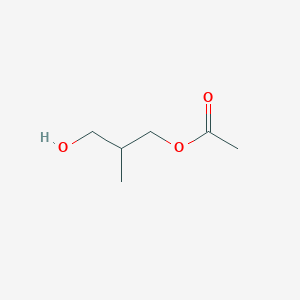
![2-(Pyridin-3-yl)-4-(4-fluorobenzylamino)-6-ethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8468770.png)
![N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B8468776.png)
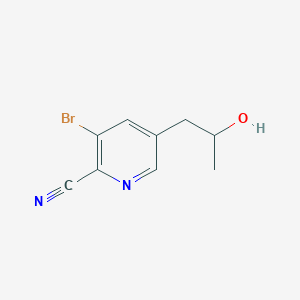
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-](/img/structure/B8468791.png)
